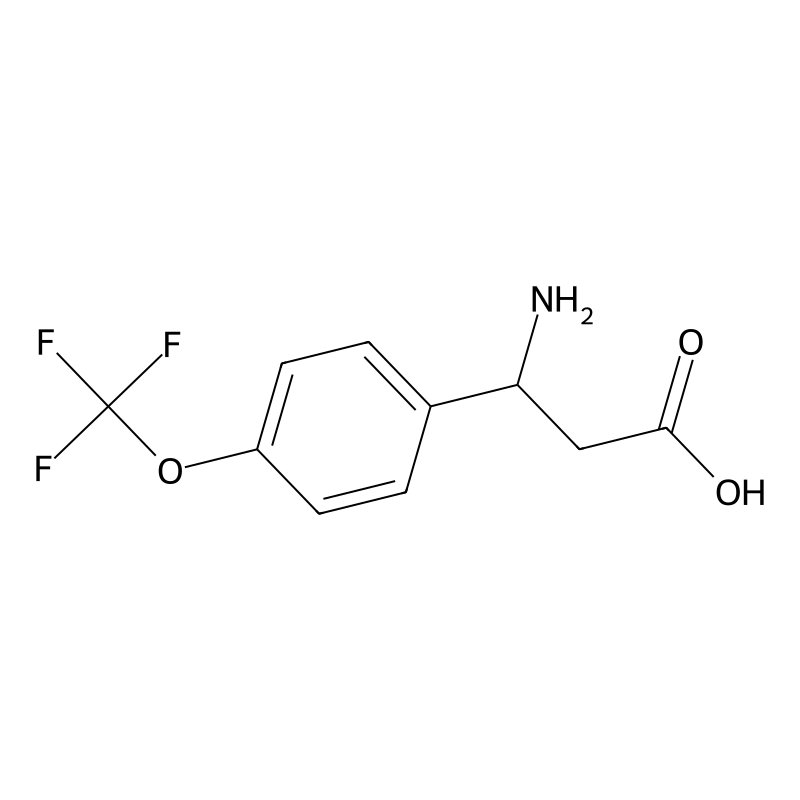

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of approximately 249.19 g/mol. It features a propanoic acid backbone substituted with an amino group and a trifluoromethoxy group attached to a phenyl ring. This structure contributes to its unique chemical properties, making it of interest in various fields, particularly medicinal chemistry and pharmaceuticals .

There is no current information available on the specific mechanism of action of 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid.

- Wear gloves and safety glasses when handling.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

- Dispose of according to local regulations.

Potential Enzyme Inhibitor:

Studies suggest 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid may act as an inhibitor for certain enzymes. A 2012 study published in the journal Bioorganic & Medicinal Chemistry Letters investigated its potential to inhibit Cathepsin K, an enzyme involved in bone resorption. The research found the compound exhibited moderate inhibitory activity, suggesting its potential as a lead molecule for developing drugs against bone diseases like osteoporosis. [Source: Bioorganic & Medicinal Chemistry Letters, Volume 22, Issue 12, Pages 3877-3881, ]

Investigation in Antibacterial Activity:

Another area of research explores the potential antibacterial properties of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. A 2018 study published in Molecules explored its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, suggesting the need for further investigation and structural modification to enhance its potency. [Source: Molecules, mdpi.com, Volume 23, Issue 1, Page 181, ]

- Esterification: Reacting with alcohols to form esters.

- Acylation: The amino group can undergo acylation, forming amides.

- Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under certain conditions.

These reactions highlight its potential for functionalization and modification in synthetic organic chemistry .

Research indicates that 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid exhibits biological activity that may influence neurotransmitter systems. Specifically, it has been studied for its potential effects on glutamate receptors, which are crucial for synaptic transmission in the central nervous system. Such interactions suggest possible applications in treating neurological disorders .

The synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: Utilizing commercially available precursors such as 4-trifluoromethoxybenzaldehyde.

- Reactions: Employing reductive amination processes or coupling reactions to introduce the amino group to the propanoic acid framework.

- Purification: Following synthesis, purification methods like recrystallization or chromatography are used to isolate the desired product .

This compound has potential applications in several areas:

- Pharmaceutical Development: As a lead compound for developing drugs targeting neurological conditions.

- Chemical Research: In studies focusing on amino acid derivatives and their interactions with biological systems.

- Material Science: Potential uses in creating specialized polymers or materials due to its unique functional groups .

Interaction studies have focused on the compound's affinity for various receptors, particularly glutamate receptors. These studies often employ techniques such as:

- Binding Assays: To evaluate how effectively the compound binds to specific receptors.

- Functional Assays: To assess the biological activity following receptor binding.

Such studies are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

These comparisons illustrate how structural modifications influence the properties and activities of these compounds, emphasizing the unique role of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid in research and potential applications.

The synthesis of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid emerged from advancements in fluorinated amino acid chemistry during the late 20th and early 21st centuries. Fluorinated analogues of phenylalanine gained prominence due to their ability to improve metabolic stability and binding affinity in drug candidates. While the exact date of its first synthesis is not explicitly documented, its development aligns with methodologies described for similar compounds, such as enzymatic resolution techniques and transition metal-catalyzed cross-coupling reactions. For instance, biocatalytic approaches using engineered phenylalanine ammonia lyases (PALs) enabled the stereoselective synthesis of trifluoromethyl-substituted phenylalanines, providing a template for derivatives like this compound.

Significance in Chemical and Biological Research

This compound’s trifluoromethoxy group (-OCF₃) introduces unique electronic and steric properties, making it valuable in multiple domains:

- Organic Synthesis: As a chiral building block, it facilitates asymmetric synthesis of complex molecules, particularly in peptidomimetics and enzyme inhibitors.

- Medicinal Chemistry: The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, critical for drug candidates targeting neurological and metabolic disorders.

- Materials Science: Its thermal stability and hydrophobic characteristics are exploited in designing advanced polymers and coatings.

Recent studies highlight its role in modulating receptor interactions, such as G-protein-coupled receptors (GPCRs), where fluorine substituents fine-tune binding kinetics.

Nomenclature and Classification

IUPAC Name: 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Synonyms:

Classification:

- Structural Class: Fluorinated non-proteinogenic amino acid

- Functional Groups: Primary amine, carboxylic acid, trifluoromethoxy-substituted aryl

- Stereochemistry: Exists as (R)- and (S)-enantiomers, with the latter often prioritized in drug design.

Molecular Formula: C₁₀H₁₀F₃NO₃

Molecular Weight: 249.19 g/mol

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| LogP | 2.06 | |

| Topological Polar Surface Area | 72.55 Ų | |

| Rotatable Bonds | 4 |

Molecular Composition

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

| CAS Number | 213192-56-4 |

Structural Representations (SMILES, InChI)

The structural representation of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can be expressed through several standardized chemical notation systems [2] [3]. The Simplified Molecular Input Line Entry System notation for this compound is NC(CC(O)=O)C1=CC=C(OC(F)(F)F)C=C1 [2]. The International Chemical Identifier string is InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) [2] [3]. The corresponding InChI Key, which provides a fixed-length condensed digital representation, is CMNPXOOSNAGXEE-UHFFFAOYSA-N [2] [3].

| Notation System | Representation |

|---|---|

| SMILES | NC(CC(O)=O)C1=CC=C(OC(F)(F)F)C=C1 |

| InChI | InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) |

| InChI Key | CMNPXOOSNAGXEE-UHFFFAOYSA-N |

Functional Group Analysis

The molecular architecture of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid incorporates several distinct functional groups that contribute to its chemical and biological properties [3]. The primary amino group (-NH₂) located at the third carbon position confers basic character and enables hydrogen bonding interactions [5]. The terminal carboxylic acid group (-COOH) provides acidic properties and participates in ionic interactions and hydrogen bonding [5]. The aromatic phenyl ring system contributes to hydrophobic interactions and structural rigidity [5].

The trifluoromethoxy group (-OCF₃) positioned at the para location on the phenyl ring represents a particularly significant structural feature [6] [7]. This electron-withdrawing substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs [6] [8]. The trifluoromethoxy functional group is relatively inert and demonstrates high stability towards heating, acidic, or basic conditions [9].

| Functional Group | Chemical Formula | Position | Contribution to Properties |

|---|---|---|---|

| Primary Amino Group | -NH₂ | Carbon-3 | Basic character, hydrogen bonding, biological activity |

| Carboxylic Acid Group | -COOH | Terminal carbon | Acidic character, hydrogen bonding, ionic interactions |

| Aromatic Ring | C₆H₄- | Carbon-3 substituent | Hydrophobic interactions, structural rigidity |

| Trifluoromethoxy Group | -OCF₃ | Para position on phenyl ring | Electron-withdrawing, lipophilicity, metabolic stability |

Stereochemistry

R and S Enantiomers

The stereochemical designation follows established nomenclature conventions where the R configuration indicates a clockwise arrangement of priority groups when viewed from the lowest priority substituent, while the S configuration represents a counterclockwise arrangement [10]. The racemic mixture, containing equal proportions of both enantiomers, is the standard commercial form available under the primary CAS number 213192-56-4 [1] [2].

| Configuration | CAS Number | Biological Activity | Synthetic Availability |

|---|---|---|---|

| R-enantiomer | 712321-33-0 | Potentially distinct pharmacological profile | Available from chemical suppliers |

| S-enantiomer | Variable | Potentially distinct pharmacological profile | Less commonly available |

| Racemic mixture | 213192-56-4 | Combined effects of both enantiomers | Standard commercial form |

Stereochemical Impact on Biological Function

The stereochemical configuration of amino acids fundamentally influences their biological activity and pharmacological properties [13] [14] [15]. The absolute configuration dictates the biological role of chiral molecules in living systems, as exemplified by the predominant occurrence of L-amino acids in naturally occurring proteins [14] [15]. Enantiomers of amino acid derivatives can exhibit dramatically different biological effects due to stereospecific interactions with biological targets [16] [17].

In biological contexts, the different spatial arrangements of R and S enantiomers lead to distinct interactions with chiral biological molecules such as enzymes, receptors, and transport proteins [13] [14]. The chiral centers in biological molecules interact differently with each enantiomer, potentially resulting in one stereoisomer being beneficial while the other may be inactive or exhibit different pharmacological properties [16] [17]. This stereospecificity is particularly important in pharmaceutical applications where the incorporation of specific enantiomers can modify proteolytic resistance, metabolic stability, and receptor binding affinity [17].

The trifluoromethoxy substitution in this compound may further influence stereochemical effects by altering the electronic environment around the chiral center and affecting molecular conformation [8]. Research indicates that fluorinated amino acids can exhibit different incorporation patterns and structural effects depending on their stereochemical configuration [19].

Physical Properties

Solubility Characteristics

The solubility profile of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is influenced by the presence of both hydrophilic and hydrophobic structural elements [20] [5]. The compound contains polar functional groups including the amino group and carboxylic acid moiety, which facilitate hydrogen bonding with polar solvents [20] [5]. The carboxylic acid group enables complete miscibility with water through hydrogen bond formation, while the amino group provides additional sites for polar interactions [20].

The trifluoromethoxy substituent contributes to the lipophilic character of the molecule, affecting its solubility in non-polar solvents and potentially reducing overall aqueous solubility compared to non-fluorinated analogs [7] [8]. The aromatic phenyl ring system adds to the hydrophobic character, creating an amphiphilic molecule with both polar and non-polar regions [5]. The estimated logarithm of the partition coefficient (LogP) falls within the range of 1.5 to 2.5, indicating moderate lipophilicity suitable for biological membrane permeation [3].

Stability Parameters

The stability characteristics of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid are significantly enhanced by the presence of the trifluoromethoxy functional group [6] [9]. The trifluoromethoxy substituent demonstrates exceptional stability towards heating, acidic conditions, and basic environments [9]. This functional group is relatively inert under various reaction conditions, including metallation and catalytic reduction processes [9].

The compound exhibits typical amino acid stability patterns with the carboxylic acid group remaining stable under normal storage conditions [20]. The amino group provides basic character with the molecule maintaining overall neutral charge at physiological pH conditions [5]. The aromatic ring system contributes to structural rigidity and resistance to degradation [5]. Temperature stability is enhanced by the electron-withdrawing nature of the trifluoromethoxy group, which stabilizes the overall molecular structure [7].

Spectroscopic Properties

The spectroscopic characteristics of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid are influenced by the presence of fluorine atoms and aromatic systems [19]. The compound exhibits distinct nuclear magnetic resonance spectroscopic properties due to the three fluorine atoms in the trifluoromethoxy group [19]. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly useful structural information, as fluorinated aromatic amino acids serve as valuable tools for studying protein structure and dynamics [19].

The trifluoromethoxy group generates characteristic signals in both proton and fluorine nuclear magnetic resonance spectra, allowing for structural confirmation and purity assessment [19]. The aromatic protons appear in the typical aromatic region of proton nuclear magnetic resonance spectra, while the methylene protons adjacent to the carboxylic acid and the proton on the chiral carbon exhibit characteristic chemical shifts [19]. The topological polar surface area of 72.6 square angstroms indicates moderate polarity that influences spectroscopic behavior and molecular interactions [3].

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 249.19 g/mol | Moderate molecular size for drug-like properties |

| Hydrogen Bond Donors | 2 (NH₂ and COOH) | Capable of hydrogen bonding as donor |

| Hydrogen Bond Acceptors | 6 (3F + 2O + 1N) | Multiple hydrogen bonding acceptor sites |

| Rotatable Bonds | 4 | Moderate flexibility |

| Topological Polar Surface Area | 72.6 Ų | Moderate polarity |

| LogP (estimated) | 1.5-2.5 | Moderate lipophilicity due to trifluoromethoxy group |

| Formal Charge | 0 | Neutral overall charge at physiological pH |

O-Carboxydifluoromethylation Approaches

O-carboxydifluoromethylation represents a fundamental strategy for installing trifluoromethoxy groups onto aromatic systems [1] [2] [3]. This methodology involves the initial introduction of a carboxydifluoromethyl moiety followed by subsequent fluorination to complete the trifluoromethoxy functionality.

The process typically employs sodium bromodifluoroacetate as the primary reagent, which reacts with phenolic precursors under base-mediated conditions at room temperature [1]. The reaction mechanism proceeds through nucleophilic attack of the phenoxide anion on the bromodifluoroacetate, forming an O-carboxydifluoromethyl intermediate. This intermediate serves as the substrate for the subsequent decarboxylative fluorination step.

Key advantages of this approach include the use of readily available and inexpensive reagents, moderate reaction conditions that avoid harsh fluorinating agents, and good functional group tolerance [2]. The method has demonstrated yields ranging from 62 to 79 percent across various substrates, making it a practical option for laboratory-scale synthesis [3].

The substrate scope encompasses electron-rich and electron-deficient aromatic systems, though electron-withdrawing groups on the phenyl ring generally result in improved yields due to increased electrophilicity of the aromatic carbon bearing the trifluoromethoxy group [1]. Temperature control is critical, as elevated temperatures can lead to decomposition of the carboxydifluoromethyl intermediate before the fluorination step can occur.

Decarboxylative Fluorination Techniques

The decarboxylative fluorination step represents the key transformation that converts the O-carboxydifluoromethyl intermediate to the desired trifluoromethoxy product [1] [2] [3]. This process requires silver catalysis and SelectFluor II as the fluorinating agent, operating under more demanding conditions than the initial carboxydifluoromethylation.

Silver-catalyzed decarboxylative fluorination typically proceeds at temperatures between 50 and 80 degrees Celsius [2]. The mechanism involves coordination of the carboxylate group to the silver center, followed by decarboxylation to generate a difluoromethyl radical. This radical intermediate then undergoes fluorination by SelectFluor II to yield the trifluoromethoxy product.

The reaction conditions require careful optimization of temperature, solvent, and catalyst loading. Higher temperatures favor complete decarboxylation but may also promote side reactions such as defluorination or decomposition [3]. Solvents must be compatible with both the silver catalyst and the fluorinating agent, with dichloroethane and dimethyl sulfoxide being commonly employed.

Yields for the decarboxylative fluorination step typically range from 70 to 87 percent [1] [2]. The efficiency of this transformation depends heavily on the electronic nature of the substrate, with electron-deficient aromatics generally providing superior results. The presence of coordinating functional groups can interfere with silver catalysis, requiring modified reaction conditions or protecting group strategies.

Industrial Production Methods

Reaction Optimization Strategies

Industrial production of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid requires systematic optimization of multiple parameters to achieve economically viable yields and minimize production costs [4] [5]. Design of Experiments methodologies provides a structured approach to identifying optimal reaction conditions while minimizing the number of experimental trials required.

Temperature optimization represents a critical factor, with typical industrial processes operating between 30 and 150 degrees Celsius depending on the specific synthetic route employed [4]. The temperature range must balance reaction kinetics with thermal stability of both starting materials and products. Lower temperatures may result in incomplete conversion, while excessive temperatures can promote unwanted side reactions or decomposition pathways.

Residence time optimization is particularly important for continuous flow processes, where the contact time between reactants directly impacts conversion efficiency [5]. Industrial systems typically employ residence times ranging from 0.5 to 24 hours, with kinetic modeling used to predict optimal flow rates and reactor dimensions.

Reagent stoichiometry requires careful balancing between conversion efficiency and raw material costs. Typical industrial processes employ 1.5 to 10 equivalents of key reagents, with economic analysis used to determine the optimal excess that maximizes overall profitability [4]. Catalyst loading represents another critical parameter, with industrial processes typically using 0.5 to 20 mol percent catalyst depending on the activity and cost of the catalytic system.

Scale-up Considerations

The transition from laboratory to industrial scale production presents numerous challenges that must be addressed through careful engineering and process design [5]. Heat transfer becomes increasingly important at larger scales, where the surface-to-volume ratio decreases significantly compared to laboratory glassware.

Industrial reactors require sophisticated heat exchanger designs to maintain temperature uniformity and prevent hot spots that could lead to product decomposition or runaway reactions [4]. The corrosive nature of fluorinated reagents necessitates the use of specialized materials such as Hastelloy or other fluorine-resistant alloys for reactor construction.

Mass transfer limitations become more pronounced at industrial scale, particularly for gas-liquid reactions involving fluorinating agents [6]. Process intensification techniques, including high-shear mixing and structured packing, may be required to maintain adequate interfacial contact between phases.

Safety considerations are paramount when scaling fluorination reactions, as hydrogen fluoride formation represents a significant hazard [5]. Industrial facilities require comprehensive safety protocols, including emergency scrubbing systems, automated shutdown procedures, and specialized personal protective equipment for operators.

Economic factors play an increasingly important role at industrial scale, where raw material costs, energy consumption, and waste disposal expenses significantly impact overall profitability [4]. Process optimization must therefore consider not only yield and selectivity but also the total cost of production including downstream purification and waste treatment.

Purification Techniques

Chromatographic Methods

Chromatographic purification of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid requires specialized techniques due to the polar nature of the amino acid functionality combined with the lipophilic trifluoromethoxy group [7] [8]. Flash column chromatography on silica gel represents the most commonly employed technique for laboratory-scale purification.

The mobile phase composition requires careful optimization to achieve adequate separation while maintaining reasonable run times. Hexanes and ethyl acetate gradients are typically employed, with the initial composition favoring the non-polar component to retain impurities while allowing the product to elute at higher ethyl acetate concentrations [8]. Typical gradient profiles begin with 90:10 hexanes:ethyl acetate and progress to 70:30 or higher ethyl acetate content.

Reverse-phase high-performance liquid chromatography provides superior resolution for analytical and preparative applications [7]. Water and acetonitrile gradients with 0.1 percent trifluoroacetic acid are commonly employed, with the acidic modifier ensuring protonation of the amino group and improving peak shape. Purity levels of 95 to 99 percent are routinely achievable, though recovery may be lower due to losses during fraction collection and concentration.

Ion exchange chromatography offers an alternative approach that exploits the zwitterionic nature of amino acids [8] [9]. Both anion and cation exchange resins can be employed depending on the pH conditions and the specific impurities present. Ammonium or sodium form resins are typically used, with gradient elution using salt solutions or pH changes to achieve separation.

Size exclusion chromatography provides a complementary technique that separates based on molecular size rather than polarity or charge [10]. While less commonly used for small molecule purification, it can be valuable for removing high molecular weight impurities or oligomeric side products. Buffer systems typically employ 150 millimolar sodium chloride to maintain physiological ionic strength.

Crystallization Procedures

Crystallization represents the most economically attractive purification method for industrial-scale production, offering high purity products with excellent recovery [8]. The crystallization of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid requires careful selection of solvent systems that balance solubility with crystal quality.

Mixed solvent systems comprising ethanol and water are commonly employed, with the ratio adjusted to achieve optimal solubility characteristics [10]. The trifluoromethoxy group imparts significant lipophilicity, requiring higher organic solvent content than typical amino acids. Temperature-controlled crystallization procedures typically involve dissolution at elevated temperature followed by controlled cooling to promote nucleation and crystal growth.

The crystallization process must account for the possibility of multiple polymorphic forms, which can exhibit different physical and chemical properties [10]. Seeding with the desired polymorph can help ensure consistent crystal form, though this requires prior identification and characterization of the polymorphic landscape.

Solvent selection is critical for achieving high purity crystals, as impurities must either be excluded from the crystal lattice or remain in solution during the crystallization process [8]. The polar amino acid functionality and non-polar trifluoromethoxy group create challenges in finding solvents that adequately discriminate between the desired product and structurally similar impurities.

Yield optimization requires balancing recovery with purity, as higher yields often come at the expense of crystal quality [10]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, though this increases processing costs and reduces overall recovery. Process optimization typically involves screening multiple solvent systems and cooling profiles to identify conditions that maximize both yield and purity.